6-Methyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
“6-Methyl-1H-pyrazolo[3,4-b]pyridine” is a type of heterocyclic compound that belongs to the pyrazolopyridine family . It’s a bicyclic compound that presents two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .
Molecular Structure Analysis
The molecular structure of “6-Methyl-1H-pyrazolo[3,4-b]pyridine” is complex and involves a ligand-binding domain (LBD) in complex with 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives . The crystal structures of the complexes showed that they form a canonical hydrogen-bond network involving helix 12 in the LBD .
Chemical Reactions Analysis
The chemical reactions of “6-Methyl-1H-pyrazolo[3,4-b]pyridine” are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The reactions proceed smoothly in the case of both electron-withdrawing and electron-releasing groups in the aryl substituent .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
6-Methyl-1H-pyrazolo[3,4-b]pyridine serves as a key intermediate in the synthesis of complex heterocyclic compounds. Its structure is conducive to further chemical modifications, allowing for the creation of a diverse array of molecules with potential pharmaceutical applications .
Biomedical Research
This compound is structurally similar to purine bases, such as adenine and guanine, which are fundamental to DNA and RNA. Therefore, it’s used in the design of analogs that can interact with the biological purine systems, offering pathways for drug discovery and development .
Pharmacological Studies
Researchers utilize 6-Methyl-1H-pyrazolo[3,4-b]pyridine to develop new pharmacological agents. Its derivatives are studied for their potential as therapeutic agents in treating various diseases due to their bioactive properties .
Material Science
In material science, this compound’s derivatives are explored for their electronic properties, which could be useful in developing new materials for electronic devices, such as semiconductors or conductive polymers .
Agricultural Chemistry
The chemical structure of 6-Methyl-1H-pyrazolo[3,4-b]pyridine allows for the synthesis of compounds that may serve as novel agrochemicals. These derivatives are being studied for their potential use as pesticides or herbicides .
Catalysis
Certain derivatives of 6-Methyl-1H-pyrazolo[3,4-b]pyridine have shown promise as catalysts in chemical reactions. Their ability to facilitate various chemical transformations is of great interest in industrial chemistry .
Analytical Chemistry
This compound is also used in analytical chemistry as a reagent or a structural motif in the development of sensors and assays. Its unique structure can be tailored to detect specific substances or biological markers .
Environmental Science
In environmental science, derivatives of 6-Methyl-1H-pyrazolo[3,4-b]pyridine are investigated for their ability to break down pollutants or act as indicators of environmental quality .
Mechanism of Action
Target of Action
6-Methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has been the subject of extensive research due to its potential biomedical applications Similar compounds in the pyrazolo[3,4-b]pyridine family have been found to interact with a variety of proteins, enzymes, and receptors in organisms .
Mode of Action
It is known that pyrazolo[3,4-b]pyridine derivatives can exert their effects via various mechanisms such as cell growth inhibition, apoptosis induction, angiogenesis inhibition, and by targeting diverse tyrosine, serine/threonine, and lipid kinases .
Biochemical Pathways
Similar compounds in the pyrazolo[3,4-b]pyridine family have been found to influence a variety of biochemical pathways, including those involved in lipid and glucose metabolism, adipogenesis, and inflammation .
Result of Action
Similar compounds in the pyrazolo[3,4-b]pyridine family have been found to exhibit cytotoxic activities against various cancer cell lines .
properties
IUPAC Name |
6-methyl-1H-pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-3-6-4-8-10-7(6)9-5/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZVWPNUEOVBPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716978 | |
Record name | 6-Methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1H-pyrazolo[3,4-b]pyridine | |
CAS RN |
885269-66-9 | |
Record name | 6-Methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.